2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
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Overview
Description
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid is an organic compound with the molecular formula C15H16O5 and a molecular weight of 276.28 g/mol . This compound is a derivative of chromen-2-one, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid typically involves the reaction of 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol with a suitable propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid include:
- 2-[(6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
- 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-5-11(19-10(4)14(16)17)13-8(2)9(3)15(18)20-12(13)6-7/h5-6,10H,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZIEQWMUFVXSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391218 |
Source
|
Record name | 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853892-40-7 |
Source
|
Record name | 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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